molecular formula C11H8F3N3 B1268523 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 26974-09-4

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1268523
CAS No.: 26974-09-4
M. Wt: 239.2 g/mol
InChI Key: ZHXBPRJAAQLLMC-UHFFFAOYSA-N
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Description

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This particular compound is characterized by the presence of a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position of the pyrimidine ring.

Future Directions

The future research directions for “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” and related compounds could involve further exploration of their biological activities and potential applications . For example, they could be studied for their potential as antifungal agents . Additionally, new synthesis methods could be developed to improve the efficiency and cost-effectiveness of producing these compounds .

Biochemical Analysis

Biochemical Properties

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with ubiquitin-specific protease 7 (USP7), where it integrates into the hydrophobic pocket of the enzyme . Such interactions suggest that this compound may act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of tumor cells, indicating its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the hydrophobic pocket of USP7, leading to enzyme inhibition . Additionally, it may influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its antifungal activity against Botrytis cinerea over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . Understanding the threshold effects and optimal dosages is crucial for its potential application in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolic pathways include its conversion into different metabolites, which may influence its biological activity and efficacy

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Phenyl Group: The phenyl group is introduced at the 4-position through a substitution reaction, often using phenyl halides in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 6-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

    Amination: The amino group is introduced at the 2-position through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenyl-6-trifluoromethylpyrimidine: Similar structure but different substitution pattern.

    4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine: Contains a fluorine atom instead of a phenyl group.

    2-(2,6-Dihalophenyl)-3-pyrimidinyl-1,3-thiazolidin-4-one: Exhibits anti-HIV-1 activity.

Uniqueness

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBPRJAAQLLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347040
Record name 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26974-09-4
Record name 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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